![molecular formula C10H9NO3 B8768933 Ethyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B8768933.png)
Ethyl furo[2,3-b]pyridine-5-carboxylate
Overview
Description
Ethyl furo[2,3-b]pyridine-5-carboxylate is a fused heterocyclic compound featuring a furan ring annulated to a pyridine core, with an ester functional group at the 5-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The compound is synthesized via a palladium-catalyzed coupling strategy, as reported by Houpis et al. . Starting from ethyl 6-hydroxynicotinate, the synthesis involves iodination at the 5-position, trimethylsilylacetylene coupling, and subsequent cyclization to form the fused furopyridine ring system. This methodology highlights the compound’s accessibility through modern catalytic techniques, enabling further functionalization for drug discovery applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl furo[2,3-b]pyridine-5-carboxylate, and how can reaction conditions be tailored to improve yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, replacing a halogen atom (e.g., chlorine) at the 2-position with aryloxy or arylthio groups under basic conditions (K₂CO₃ in acetonitrile at 65–70°C) yields derivatives in 5–6 hours . Microwave-assisted [3+3] annulation can also enhance efficiency for fused tricyclic analogs . Yield optimization requires controlling stoichiometry, solvent polarity, and catalyst loading. Post-synthesis purification via recrystallization (e.g., CH₂Cl₂/EtOH) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Comprehensive characterization involves:
- ¹H/¹³C NMR : To confirm substituent positions and ester group integrity. DEPT and 2D NMR (e.g., HSQC, COSY) resolve overlapping signals in fused-ring systems .
- HRMS : Validates molecular formula and detects isotopic patterns (e.g., iodine in derivatives) .
- FTIR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (NO₂ at ~1520 cm⁻¹) .
Q. How is initial cytotoxicity screening conducted for this compound, and what cell lines are prioritized?
- Methodological Answer : Cytotoxicity is assessed using the MTT assay on leukemia cell lines (e.g., CCRF-CEM and multidrug-resistant CEM/ADR5000). IC₅₀ values are calculated from dose-response curves (0.1–100 µM range). For example, derivatives with phenol moieties exhibit IC₅₀ values of 2.58–4.49 µM, indicating potent activity .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) in this compound derivatives?
- Methodological Answer : SAR studies focus on:
- Substituent Effects : Electron-withdrawing groups (e.g., NO₂) at the 3-position enhance cytotoxicity by stabilizing the enolate intermediate .
- Ring Modifications : Replacing the furan oxygen with sulfur (thieno analogs) alters metabolic stability but reduces potency against resistant cell lines .
- Data Analysis : Comparative IC₅₀ tables and molecular docking (e.g., AutoDock Vina) correlate structural features with target binding (e.g., JAK3 or DNA topoisomerases) .
Q. How can mechanistic studies resolve contradictions in cytotoxicity data between sensitive and multidrug-resistant cell lines?
- Methodological Answer : Mechanistic discrepancies are investigated via:
- ABC Transporter Inhibition : Calcein-AM assays quantify P-glycoprotein (P-gp) inhibition to assess efflux pump evasion .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays determine if cell death is caspase-dependent .
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., BCL-2, TP53) in resistant vs. sensitive cells treated with derivatives .
Q. What computational methods are used to predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimates logP, bioavailability, and CYP450 interactions. For example, ester groups improve membrane permeability but may increase hydrolysis rates .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model ligand-receptor binding stability over 100 ns trajectories, identifying key hydrogen bonds with therapeutic targets .
Q. How are in vivo efficacy and toxicity profiles evaluated for lead compounds derived from this scaffold?
- Methodological Answer :
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Ethyl furo[2,3-b]pyridine-5-carboxylate belongs to a broader class of fused bicyclic esters. Below, we compare its structural features, synthetic routes, and properties with thieno[2,3-b]pyridine, pyrrolo[2,3-b]pyridine, and other analogs.
Core Heterocyclic Variations
Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridine analogs replace the furan oxygen with sulfur, altering electronic properties and bioavailability. For example:
- Ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (9a-d): Synthesized via Pd(OAc)₂-catalyzed amination of a 2-chloro precursor with aromatic amines . The sulfur atom enhances π-acidity, influencing reactivity in cross-coupling reactions.
- Ethyl 4-(4-cyano-4-methylpiperidin-1-yl)thieno[2,3-b]pyridine-5-carboxylate: Features a piperidine substituent introduced via nucleophilic aromatic substitution, demonstrating versatility in functionalization .
Key Differences :
- Reduced hydrogen-bonding capacity compared to the furo analog may impact target binding.
Pyrrolo[2,3-b]pyridine Derivatives
Pyrrolo analogs, such as ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate , replace the furan with a pyrrole ring, introducing a basic nitrogen. This modification is exploited in kinase inhibitors (e.g., ATI-1777), where the pyrrolo nitrogen participates in hydrogen bonding with target proteins .
Key Differences :
- Pyrrolo derivatives exhibit basicity (pKa ~5–7) absent in furo/thieno analogs, influencing solubility and pharmacokinetics.
- The NH group in pyrrolo systems enables additional derivatization, such as alkylation or acylation .
Substituent-Driven Comparisons
Ester Group Modifications
- Ethyl 4-hydroxy-2-(((5-(4-morpholinylmethyl)-2-oxo-1,3-oxazolidin-3-yl)imino)methyl)furo[2,3-b]pyridine-5-carboxylate (CAS 6599-84-4): Incorporates a morpholine-oxazolidinone side chain, enhancing hydrogen-bond donor/acceptor capacity . This contrasts with the simpler ester in the parent compound, which prioritizes metabolic stability.
Nitro and Amino Substituents
- Ethyl 2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (8): The nitro group at C3 increases electrophilicity, facilitating Pd-catalyzed amination . In contrast, amino-substituted analogs (e.g., ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate) show improved solubility and are explored for CNS activity .
Preparation Methods
Classical Synthetic Approaches to Ethyl Furo[2,3-b]pyridine-5-carboxylate
The foundational synthesis of this compound involves cyclization reactions between pyridine and furan precursors. Early methods focused on coupling 2,5-dichloronicotinic acid derivatives with hydroxyacetate esters under basic conditions. For example, Morita and Shiotani’s route displaces a chloro group in pyridine derivatives with ethyl 2-hydroxyacetate, followed by intramolecular cyclization .
Stepwise Reaction Mechanism
The process begins with esterification of 2,5-dichloronicotinic acid (11 ) using ethanol and sulfuric acid, yielding ethyl 2,5-dichloronicotinate (12 ) at 95% efficiency . Subsequent deprotonation of ethyl 2-hydroxyacetate (13 ) with sodium hydride generates a nucleophilic alkoxide, which attacks the electron-deficient C2 position of 12 . Cyclization via intramolecular ester enolate formation produces the fused furopyridine core (14 ), isolated as this compound in 88% yield .
Table 1: Initial Two-Step Synthesis of this compound
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Esterification | H₂SO₄, EtOH, 80°C, 16 h | 95% |
2 | SNAr-Cyclization | NaH, THF, 0–70°C, 3 h | 88% |
Optimized Gram-Scale Synthesis
O’Byrne et al. (2020) redesigned the classical route to address scalability and purification challenges . Their revised method substitutes ethyl esters with tert-butyl counterparts to streamline hydrolysis and decarboxylation, though the ethyl ester variant remains pivotal for direct access to the target compound.
tert-Butyl Ester Intermediate Strategy
Replacing ethyl with tert-butyl esters mitigates side reactions during basic hydrolysis. For instance, tert-butyl 2,5-dichloronicotinate (16 ) reacts with tert-butyl 2-hydroxyacetate (17 ) under analogous SNAr conditions, affording the tert-butyl-protected furopyridine (18 ) in 86% yield . Subsequent cleavage with trifluoroacetic acid (TFA) removes the tert-butyl group, but this step is omitted for ethyl ester retention.
Table 2: Comparative Yields of Ethyl vs. tert-Butyl Ester Routes
Ester Type | SNAr-Cyclization Yield | Hydrolysis Efficiency |
---|---|---|
Ethyl | 88% | ≤46% (under KOH/EtOH) |
tert-Butyl | 86% | 89% (TFA-mediated) |
Critical Analysis of Hydrolysis and Decarboxylation Challenges
Early attempts to hydrolyze the ethyl ester (14 ) to the carboxylic acid encountered severe inefficiencies (<10% yield under KOH/EtOH) . Computational modeling suggests chelation between the deprotonated hydroxyacetate intermediate and metal ions (e.g., K⁺) forms a stable six-membered ring, hindering nucleophilic attack on the ester carbonyl . This explains the superiority of tert-butyl esters, where steric bulk prevents chelation.
Experimental Protocols and Reproducibility
Step-by-Step Procedure for this compound
-
Esterification of 2,5-Dichloronicotinic Acid :
Combine 2,5-dichloronicotinic acid (10 mmol), ethanol (50 mL), and concentrated H₂SO₄ (1 mL). Reflux at 80°C for 16 h. Quench with ice water, extract with dichloromethane, and purify via distillation to isolate ethyl 2,5-dichloronicotinate (95% yield) . -
SNAr-Cyclization :
Add ethyl 2-hydroxyacetate (11 mmol) to a suspension of NaH (3.5 eq) in THF at 0°C. Stir for 30 min, then add ethyl 2,5-dichloronicotinate (10 mmol). Warm to 70°C over 3 h, quench with NH₄Cl, and extract with EtOAc. Concentrate under vacuum to obtain this compound as a pale yellow solid (88% yield) .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
ethyl furo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-2-13-10(12)8-5-7-3-4-14-9(7)11-6-8/h3-6H,2H2,1H3 |
InChI Key |
FHMOWHPQFKIVAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.